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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recombinant expression,

purification, and characterization of the Human Immunodeficiency Virus type 1 (HIV-1) matrix

protein p17. The protocols outlined below are intended to facilitate the production of highly

pure, biologically active p17 for use in various research and drug development applications,

including structural studies, immunological assays, and investigation of p17-mediated

pathogenesis.

Introduction
The HIV-1 matrix protein p17 is a 17 kDa structural protein derived from the Gag polyprotein

precursor, Pr55Gag.[1] Beyond its structural role in the virus life cycle, extracellular p17 acts as

a viral cytokine, or "virokine," deregulating the biological functions of various host cells.[2][3] It

has been implicated in the pathogenesis of AIDS-related diseases by interacting with cellular

receptors, such as CXCR1 and CXCR2, to activate signaling pathways that promote

angiogenesis, inflammation, and cell proliferation.[4][5][6] The ability to produce high-quality

recombinant p17 is therefore crucial for a deeper understanding of its functions and for the

development of targeted therapeutics.

Expression System of Choice
Escherichia coli (E. coli) is a widely used and effective system for the expression of

recombinant HIV-1 p17.[3][7] Its rapid growth, high yields, and the availability of a wide range of
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expression vectors make it a cost-effective choice.[7] To facilitate purification, p17 is commonly

expressed as a fusion protein, for example, with a Glutathione-S-Transferase (GST) tag.

Experimental Protocols
Cloning of HIV-1 p17 into an Expression Vector
This protocol describes the cloning of the HIV-1 p17 coding sequence into the pGEX-4T-1

expression vector, which allows for the expression of p17 as a GST-fusion protein with a

thrombin cleavage site.

Materials:

HIV-1 proviral DNA (e.g., from BH10 isolate)

pGEX-4T-1 vector

Restriction enzymes (e.g., BamHI and XhoI)

T4 DNA Ligase

High-fidelity DNA polymerase

Forward and reverse primers for p17 amplification

E. coli competent cells (e.g., DH5α for cloning, BL21(DE3) for expression)

LB agar plates and broth with ampicillin

DNA purification kits (PCR and gel extraction)

Plasmid miniprep kit

Procedure:

Primer Design: Design primers to amplify the 132 amino acid coding sequence of HIV-1 p17.

Incorporate restriction sites for BamHI and XhoI at the 5' ends of the forward and reverse

primers, respectively. Ensure the p17 sequence will be in-frame with the upstream GST tag

in the pGEX-4T-1 vector.
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PCR Amplification: Perform PCR using high-fidelity DNA polymerase and HIV-1 proviral DNA

as a template to amplify the p17 coding sequence.

Purification of PCR Product: Purify the amplified p17 DNA fragment using a PCR purification

kit.

Restriction Digest: Digest both the purified PCR product and the pGEX-4T-1 vector with

BamHI and XhoI.

Gel Purification: Separate the digested vector and insert on an agarose gel and purify the

desired fragments using a gel extraction kit.

Ligation: Ligate the digested p17 insert into the linearized pGEX-4T-1 vector using T4 DNA

Ligase.

Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate

on LB agar containing ampicillin.

Colony Screening and Plasmid Purification: Select individual colonies, grow overnight

cultures, and purify the plasmid DNA using a miniprep kit.

Verification: Verify the correct insertion of the p17 gene by restriction digest and DNA

sequencing.

Expression of GST-p17 Fusion Protein in E. coli
Materials:

Verified pGEX-4T-1-p17 plasmid

E. coli BL21(DE3) competent cells

LB broth with ampicillin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:
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Transformation: Transform the pGEX-4T-1-p17 plasmid into E. coli BL21(DE3) competent

cells.

Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter

culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-

0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Expression: Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for 4-

6 hours or at 16-18°C overnight to enhance protein solubility.

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant p17 Protein
This protocol involves a two-step purification process: initial capture of the GST-p17 fusion

protein by affinity chromatography, followed by cleavage of the GST tag and a final polishing

step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high

purity.

Step 1: GST Affinity Chromatography

Materials:

Bacterial cell pellet

Lysis Buffer (e.g., PBS, pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitors)

Glutathione-Sepharose resin

Wash Buffer (e.g., PBS, pH 7.4, 1 mM DTT)

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione)
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Thrombin

Procedure:

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular

debris. Collect the supernatant.

Binding: Add the clarified lysate to the equilibrated Glutathione-Sepharose resin and

incubate at 4°C with gentle agitation for 1-2 hours.

Washing: Wash the resin with several column volumes of Wash Buffer to remove unbound

proteins.

Elution: Elute the GST-p17 fusion protein with Elution Buffer.

Thrombin Cleavage: To cleave the GST tag, dialyze the eluted protein against a suitable

cleavage buffer (e.g., PBS, pH 7.4) and add thrombin (typically 10 units per mg of fusion

protein). Incubate at room temperature for 2-4 hours or at 4°C overnight.

Removal of GST and Thrombin: Pass the cleavage reaction mixture through the Glutathione-

Sepharose resin again to bind the free GST. Thrombin can be removed by chromatography

on a benzamidine-Sepharose column. The flow-through will contain the untagged p17

protein.

Step 2: Reverse-Phase HPLC (RP-HPLC)

Materials:

Untagged p17 protein solution

Buffer A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

Buffer B (e.g., 0.1% TFA in acetonitrile)

C18 reverse-phase HPLC column
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Procedure:

Sample Preparation: Acidify the p17 solution with TFA to a final concentration of 0.1%.

Chromatography:

Equilibrate the C18 column with Buffer A.

Load the sample onto the column.

Elute the protein using a linear gradient of Buffer B (e.g., 0-80% over 60 minutes).

Monitor the elution profile at 280 nm.

Fraction Collection and Analysis: Collect fractions corresponding to the p17 peak and

analyze by SDS-PAGE for purity.

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified p17 protein

powder.

Protein Characterization
SDS-PAGE and Western Blotting

Procedure:

SDS-PAGE: Resuspend the purified p17 in SDS-PAGE sample buffer, boil for 5 minutes, and

load onto a polyacrylamide gel (e.g., 15%). Run the gel to separate the proteins by size.

Visualize the protein band by Coomassie Brilliant Blue staining. A single band at

approximately 17 kDa should be observed.

Western Blot: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane. Block the membrane and then probe with a primary antibody specific for HIV-1

p17. Detect the primary antibody with a suitable horseradish peroxidase (HRP)-conjugated

secondary antibody and a chemiluminescent substrate.

Endotoxin Testing
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It is critical to ensure that the purified recombinant p17 is free of endotoxin contamination,

especially for cellular assays.

Procedure:

Endotoxin Removal: If necessary, remove endotoxins using methods such as Triton X-114

phase separation or specialized endotoxin removal columns.[2][8]

Limulus Amebocyte Lysate (LAL) Assay: Quantify the endotoxin levels in the final protein

preparation using a commercially available LAL assay kit.[9][10] Endotoxin levels should be

below 0.1 EU/ml.[3]

Quantitative Data Summary
Parameter

Expression
System

Purification
Method

Yield Purity Reference

Recombinant

p17
E. coli

GST Affinity +

RP-FPLC
Not specified >98% [3]

Recombinant

p17
E. coli Not specified Not specified >90% [7]

GST-p17

Fusion
E. coli

Glutathione-

Sepharose

1-10 mg/L of

culture
Not specified [11]

Signaling Pathways and Experimental Workflows
HIV-1 p17 Signaling Pathway
Extracellular HIV-1 p17 interacts with chemokine receptors CXCR1 and CXCR2 on the surface

of target cells, such as endothelial cells and B cells.[4][6] This interaction triggers downstream

signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to cellular

responses like proliferation, angiogenesis, and inflammation.[4][12][13]
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Caption: HIV-1 p17 signaling cascade.

Experimental Workflow for Recombinant p17 Production
The overall workflow for producing recombinant HIV-1 p17 involves several key stages, from

gene cloning to the final characterization of the purified protein.
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1. Cloning
(p17 gene into pGEX vector)

2. Transformation & Expression
(in E. coli BL21(DE3))

3. Cell Harvest & Lysis

4. GST Affinity Chromatography

5. Thrombin Cleavage of GST Tag

6. Reverse-Phase HPLC

7. Characterization
(SDS-PAGE, Western Blot,

Endotoxin Test)

Purified Recombinant p17
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Caption: Recombinant p17 production workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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